molecular formula C15H20N2O2 B5754820 N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea

Cat. No. B5754820
M. Wt: 260.33 g/mol
InChI Key: KNGRJFDYGNJPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of various biological processes. DPPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is thought to involve its ability to inhibit the function of TRPV4 ion channels. TRPV4 channels are involved in a variety of physiological processes, including the regulation of blood pressure, vascular tone, and inflammation. By inhibiting the function of these channels, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is able to modulate these physiological processes and exert its effects.
Biochemical and Physiological Effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of TRPV4 channels, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea a promising candidate for use in laboratory experiments to study various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea in laboratory experiments is its relatively straightforward synthesis process, which makes it easily accessible for use in a variety of research applications. Additionally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several potential future directions for research involving N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for cardiovascular disease, as its ability to inhibit TRPV4 channels may make it a useful tool for regulating blood pressure and vascular tone. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, which may help to identify additional applications for this compound in scientific research. Finally, the potential use of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea as an anticancer agent warrants further investigation, as its ability to induce apoptosis in cancer cells may make it a promising candidate for the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1,1-diethyl-2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with an acid to form the final compound, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is a relatively straightforward process, making it easily accessible for use in laboratory experiments.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been used in a variety of scientific research applications, including studies on the cardiovascular system, inflammation, and cancer. In cardiovascular research, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the function of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a key role in regulating blood pressure and vascular tone. Inflammation research has also utilized N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, as it has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Finally, N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGRJFDYGNJPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea

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